molecular formula C8H12F2O B13489128 {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol

{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol

Cat. No.: B13489128
M. Wt: 162.18 g/mol
InChI Key: DWXNCVFNYHTICB-UHFFFAOYSA-N
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Description

{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanol is a chemical compound characterized by its unique spiro structure, which includes a hexane ring fused with a cyclopropane ring The presence of two fluorine atoms and a hydroxyl group adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, often under low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    {1,1-Difluoro-5-methylspiro[2.3]hexane}: Lacks the hydroxyl group, resulting in different reactivity and applications.

    {1,1-Difluoro-5-methylcyclohexanol}: Similar structure but without the spiro configuration, affecting its chemical properties.

Uniqueness

{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanol is unique due to its spiro structure, which imparts distinct steric and electronic effects

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

(2,2-difluoro-5-methylspiro[2.3]hexan-5-yl)methanol

InChI

InChI=1S/C8H12F2O/c1-6(5-11)2-7(3-6)4-8(7,9)10/h11H,2-5H2,1H3

InChI Key

DWXNCVFNYHTICB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2(F)F)CO

Origin of Product

United States

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